(NE)-N-(1,1-difluoropropan-2-ylidene)hydroxylamine
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Overview
Description
(NE)-N-(1,1-difluoropropan-2-ylidene)hydroxylamine is an organic compound with the molecular formula C3H5F2NO and a molecular weight of 109.07 g/mol It is a derivative of acetone oxime where two hydrogen atoms on the methyl group are replaced by fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
(NE)-N-(1,1-difluoropropan-2-ylidene)hydroxylamine can be synthesized through the reaction of 1,1-difluoroacetone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the mixture being stirred at room temperature for several hours until the formation of the oxime is complete .
Industrial Production Methods
Industrial production methods for 1,1-difluoroacetone oxime are not well-documented in the literature. the general approach involves the use of large-scale reactors where the reactants are combined under controlled conditions to ensure high yield and purity of the product. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-(1,1-difluoropropan-2-ylidene)hydroxylamine undergoes several types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.
Major Products Formed
Oxidation: Formation of nitroso compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(NE)-N-(1,1-difluoropropan-2-ylidene)hydroxylamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique chemical properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-difluoroacetone oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the presence of fluorine atoms can enhance the compound’s ability to penetrate biological membranes, making it a useful tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Acetone oxime: The parent compound without fluorine substitution.
1,1-Difluoroacetone: The ketone precursor to the oxime.
Fluoroacetone oxime: A related compound with a single fluorine substitution.
Uniqueness
(NE)-N-(1,1-difluoropropan-2-ylidene)hydroxylamine is unique due to the presence of two fluorine atoms, which significantly alter its chemical and physical properties compared to its non-fluorinated counterparts. This makes it a valuable compound for studying the effects of fluorine substitution in organic molecules and for developing new materials and pharmaceuticals.
Properties
IUPAC Name |
(NE)-N-(1,1-difluoropropan-2-ylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F2NO/c1-2(6-7)3(4)5/h3,7H,1H3/b6-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWVMFRXDOXYPP-QHHAFSJGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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